molecular formula C5H8Cl2F2 B15259178 1,5-Dichloro-1,1-difluoropentane

1,5-Dichloro-1,1-difluoropentane

Cat. No.: B15259178
M. Wt: 177.02 g/mol
InChI Key: XIUDTIJOWZDUOO-UHFFFAOYSA-N
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Description

Contextualization within Fluoroorganic Chemistry and the Significance of Halogenated Alkanes

Organofluorine chemistry, the study of carbon-fluorine bonds, holds a pivotal position in modern chemical science. nih.govmasterorganicchemistry.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govmasterorganicchemistry.com This has led to the widespread application of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. Halogenated alkanes, hydrocarbons containing one or more halogen atoms, are fundamental building blocks in organic synthesis. ijrpr.com Their utility stems from the carbon-halogen bond, which can act as a leaving group in nucleophilic substitution reactions or be transformed through various other chemical manipulations.

The strategic placement of fluorine and other halogens on an alkane scaffold, such as a pentane (B18724) chain, can lead to molecules with unique properties and reactivity. These compounds serve as valuable intermediates in the synthesis of more complex molecules.

Overview of Research Trajectories in Geminal and Terminal Halogenation

The precise installation of halogen atoms at specific positions on an alkyl chain is a central theme in synthetic organic chemistry. Two key areas of focus are geminal and terminal halogenation.

Geminal dihalogenation involves the attachment of two halogen atoms to the same carbon atom. The synthesis of gem-difluoro compounds, in particular, has garnered significant attention due to the ability of the difluoromethylene group (CF2) to serve as a bioisostere for other functional groups, influencing factors like metabolic stability and binding affinity. acs.orgorganic-chemistry.org Research in this area explores various fluorinating agents and methodologies to achieve efficient and selective gem-difluorination of different substrates. organic-chemistry.org

Terminal halogenation , the placement of a halogen at the end of a carbon chain, is another critical transformation. Terminal dihalides, for instance, are precursors to a range of bifunctional compounds. The synthesis of such molecules often involves the halogenation of terminal diols or other functionalized alkanes. For example, a known process for producing 1,5-dichloropentane (B10660) involves the reaction of 1,5-pentanediol (B104693) with concentrated hydrochloric acid under pressure. google.com

The combination of these two motifs, as in 1,5-Dichloro-1,1-difluoropentane, presents a unique synthetic challenge and a molecule with potentially interesting and underexplored chemical reactivity.

Problem Statement: Research Gaps and Opportunities Pertaining to this compound

Despite the broad interest in halogenated alkanes, a thorough review of the scientific literature reveals a significant lack of dedicated research on This compound . While its basic chemical information is available, detailed studies on its synthesis, reactivity, and potential applications are conspicuously absent.

This dearth of information presents a clear research gap. The unique arrangement of a geminal difluoro group at one end of the pentane chain and a chloro group at the other suggests that this molecule could be a valuable and versatile building block. The differential reactivity of the C-F and C-Cl bonds could allow for selective chemical transformations at either end of the molecule.

The absence of established synthetic routes to this compound in high yield and purity is a primary hurdle. Developing efficient and scalable methods for its preparation would be a significant contribution to synthetic chemistry. Furthermore, a systematic investigation of its chemical properties and reactivity would unlock its potential for applications in areas such as polymer chemistry, materials science, and as an intermediate in the synthesis of novel bioactive molecules. The exploration of this understudied compound, therefore, represents a tangible opportunity for new and impactful research in the field of organofluorine chemistry.

Interactive Data Tables

Physical and Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1993-83-5C5H8Cl2F2177.02
1,5-Dichloropentane628-76-2C5H10Cl2141.04
1,5-Difluoropentane373-17-1C5H10F2108.13

Data sourced from various chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8Cl2F2

Molecular Weight

177.02 g/mol

IUPAC Name

1,5-dichloro-1,1-difluoropentane

InChI

InChI=1S/C5H8Cl2F2/c6-4-2-1-3-5(7,8)9/h1-4H2

InChI Key

XIUDTIJOWZDUOO-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(F)(F)Cl

Origin of Product

United States

Reactivity and Transformation Pathways of 1,5 Dichloro 1,1 Difluoropentane

Investigation of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of alkyl halide chemistry. ncert.nic.in In 1,5-dichloro-1,1-difluoropentane, the presence of both C-Cl and C-F bonds offers multiple sites for nucleophilic attack.

Reactivity at Dichloro- and Difluoro-Substituted Carbons

The reactivity of the two halogenated centers towards nucleophiles is expected to differ significantly. The carbon-chlorine bond is generally more reactive in nucleophilic substitution than the carbon-fluorine bond. This is attributed to the lower bond strength of the C-Cl bond compared to the C-F bond and the better leaving group ability of the chloride ion compared to the fluoride (B91410) ion.

At the dichlorinated carbon (C-5), nucleophilic substitution can proceed via an S(_N)2 mechanism, especially with strong nucleophiles. libretexts.org The presence of two chlorine atoms may slightly hinder the backside attack characteristic of S(_N)2 reactions, but this position is generally more susceptible to substitution than the sterically more hindered and electronically less favorable gem-difluoro group.

The gem-difluoro group at the 1-position presents a significant challenge for direct nucleophilic substitution. The C-F bond is the strongest single bond in organic chemistry, making fluoride a poor leaving group. nih.gov Furthermore, the two fluorine atoms inductively withdraw electron density, making the C-1 carbon electron-deficient and seemingly a good electrophile. However, the lone pairs on the fluorine atoms can also exert a stabilizing effect. Nucleophilic attack on this carbon is therefore kinetically slow. While reactions involving the functionalization of gem-difluoroalkenes are known, direct substitution on a saturated gem-difluoroalkane is less common. sci-hub.senih.gov

Table 1: General Bond Dissociation Energies of Carbon-Halogen Bonds

BondBond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~340
C-Br~285
C-I~215

Note: These are average values and can vary depending on the specific molecular structure.

Intramolecular Cyclization Tendencies and Mechanisms

The 1,5-disposition of the halogenated carbons in this compound makes it a potential precursor for the formation of a five-membered carbocyclic ring, specifically a substituted cyclopentane, through intramolecular nucleophilic substitution. This type of reaction is well-documented for dihaloalkanes.

Given the higher reactivity of the C-Cl bond, it is plausible that an external nucleophile could first displace one of the chlorine atoms at the 5-position. If a suitable nucleophilic center is generated at this position, it could then undergo an intramolecular S(_N)2 reaction by attacking the C-1 carbon. However, due to the low reactivity of the C-F bond, this cyclization would likely require harsh reaction conditions or specific activation of the C-F bond.

A more probable pathway for cyclization would involve the formation of an organometallic reagent, for example, by reacting this compound with a metal such as magnesium or lithium. If a Grignard or organolithium reagent were to form at the C-5 position, the resulting carbanion could act as an internal nucleophile. This nucleophile could then attack the C-1 carbon, displacing a fluoride ion to form a difluorocyclopentane derivative. The formation of cyclobutane (B1203170) derivatives from 1,4-dihalobutanes is a known process and provides a basis for predicting the cyclization of this 1,5-dihaloalkane to a five-membered ring. researchgate.netorganic-chemistry.orgbaranlab.orgrsc.org

Exploration of Radical Reactions and Chain Propagation

The carbon-halogen bonds in this compound can also undergo homolytic cleavage to generate radical intermediates, which can then participate in various radical reactions. youtube.comyoutube.commasterorganicchemistry.commasterorganicchemistry.com

Homolytic Cleavage Pathways of Carbon-Halogen Bonds

Homolytic cleavage of a bond results in the formation of two radical species. quora.comchemistrysteps.comyoutube.comlibretexts.org The energy required for this process is the bond dissociation energy (BDE). As indicated in Table 1, the C-Cl bond has a significantly lower BDE than the C-F bond. nih.gov Therefore, under thermal or photochemical conditions, the homolytic cleavage of the C-Cl bonds at the 5-position is the more favorable pathway. This would lead to the formation of a dichloropentyl radical. The subsequent cleavage of the second C-Cl bond would require more energy. The C-F bonds at the 1-position are expected to remain intact under conditions that would cleave the C-Cl bonds.

Participation in Polymerization Initiation or Chain Transfer (focused on mechanistic aspects, not polymer properties)

Compounds containing weak C-Cl bonds can act as initiators or chain transfer agents in radical polymerization. Dichlorodifluoromethane, for example, has been investigated for the halogenation of polymers under irradiation, suggesting the formation of radical species that can react with polymer chains. nih.govwikipedia.orgresearchgate.net

In the context of this compound, the homolytic cleavage of a C-Cl bond would generate a radical that could potentially initiate the polymerization of a suitable monomer. The resulting polymer chain would then have a fragment of the original molecule at its terminus.

More likely, this compound could act as a chain transfer agent. In a radical polymerization process, a growing polymer radical can abstract a chlorine atom from the dichlorinated end of the molecule. This terminates the growth of that polymer chain and generates a new radical from the this compound, which can then initiate the growth of a new polymer chain. This process, known as telomerization, would lead to the formation of polymers with chloro- and difluoro-substituted end groups.

Electrophilic Activation and Addition Reactions

Alkyl halides can act as electrophiles, particularly when activated by a Lewis acid. quora.commsu.edu This activation enhances the electrophilicity of the carbon atom, facilitating reactions with weak nucleophiles.

In the case of this compound, a Lewis acid such as aluminum chloride (AlCl(_3)) or iron(III) chloride (FeCl(_3)) could coordinate to one of the halogen atoms. Coordination is more likely to occur with the more polarizable chlorine atoms at the 5-position. This coordination would make the C-5 carbon significantly more electrophilic and susceptible to attack by nucleophiles, such as aromatic rings in a Friedel-Crafts alkylation reaction.

Activation of the C-F bond is more challenging but can be achieved under specific conditions, often involving stronger Lewis acids or transition metal complexes. springernature.comresearchgate.netacs.orgdntb.gov.uamdpi.com Such activation could potentially lead to reactions at the C-1 position, but these would likely require more forcing conditions compared to reactions at the C-5 position.

Regioselective and Chemoselective Functionalization of the Pentane (B18724) Chain

The distinct electronic properties of the C-F and C-Cl bonds in this compound allow for a high degree of regioselectivity and chemoselectivity in its reactions. The C-Cl bond is generally more susceptible to nucleophilic substitution than the C-F bonds of the gem-difluoro group, which are significantly stronger and less polarized for nucleophilic attack. This inherent difference in reactivity forms the basis for selectively modifying the C-5 position while leaving the C-1 position intact.

Halogen exchange reactions, particularly the conversion of the C-Cl bond to other carbon-halogen bonds, represent a fundamental transformation for this compound. These reactions can alter the reactivity of the C-5 position, paving the way for further synthetic manipulations.

A common example is the Finkelstein reaction, where the chloro group at the C-5 position can be substituted by another halogen, such as iodide. This is typically achieved by treating the substrate with an alkali metal iodide (e.g., sodium iodide or potassium iodide) in a suitable solvent like acetone (B3395972) or acetonitrile. The equilibrium of this reaction is driven by the precipitation of the less soluble sodium or potassium chloride in the organic solvent. The resulting 1,1-difluoro-5-iodopentane would be a valuable intermediate for subsequent nucleophilic substitution or coupling reactions due to the higher reactivity of the C-I bond compared to the C-Cl bond.

While specific literature on this compound is scarce, the principles of the Finkelstein reaction are well-established for a wide range of alkyl chlorides.

Table 1: Illustrative Halogen Exchange Reaction of this compound

ReactantReagentSolventProductExpected Outcome
This compoundSodium Iodide (NaI)Acetone1,1-Difluoro-5-iodopentaneHigh yield of the iodinated product due to the precipitation of NaCl.
This compoundPotassium Bromide (KBr)Acetone1-Bromo-5-chloro-1,1-difluoropentaneLower conversion compared to iodination, as the solubility difference between KBr and KCl is less pronounced.

It is important to note that the gem-difluoro group at the C-1 position is expected to remain inert under these conditions due to the strength of the C-F bond.

The primary chloro group at the C-5 position of this compound is a prime site for the introduction of various heteroatom functionalities through nucleophilic substitution reactions. This allows for the synthesis of a diverse range of derivatives with tailored properties.

Nucleophilic Substitution with Oxygen Nucleophiles:

Alkoxides, hydroxides, and carboxylates can serve as oxygen nucleophiles to introduce ether, alcohol, and ester functionalities, respectively. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 1,1-difluoro-5-methoxypentane. The use of a phase-transfer catalyst may be beneficial for reactions involving aqueous nucleophiles like sodium hydroxide (B78521) to facilitate the formation of 5-(1,1-difluoro)pentan-1-ol.

Nucleophilic Substitution with Nitrogen Nucleophiles:

Ammonia (B1221849) and various primary and secondary amines can be employed to introduce amino groups. The reaction with ammonia would lead to the corresponding primary amine, 1,1-difluoro-5-aminopentane, though overalkylation to form secondary and tertiary amines is a potential side reaction. The Gabriel synthesis, involving the use of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, offers a classic method for the clean synthesis of the primary amine.

Nucleophilic Substitution with Sulfur Nucleophiles:

Thiolates, such as sodium thiomethoxide, are potent nucleophiles that would readily displace the chloride to form thioethers (e.g., 1,1-difluoro-5-(methylthio)pentane). The use of sodium hydrosulfide (B80085) would lead to the corresponding thiol, 5-(1,1-difluoro)pentane-1-thiol.

The chemoselectivity of these reactions is high, with the nucleophile preferentially attacking the carbon bearing the chlorine atom over the highly fluorinated C-1 position. The electron-withdrawing nature of the gem-difluoro group might have a modest rate-retarding effect on the SN2 reaction at the distant C-5 position through inductive effects, but this is not expected to prevent the reaction.

Table 2: Illustrative Introduction of Heteroatom Functionalities in this compound

NucleophileReagent ExampleProductFunctional Group Introduced
AlkoxideSodium Methoxide (NaOCH₃)1,1-Difluoro-5-methoxypentaneEther
HydroxideSodium Hydroxide (NaOH)5-(1,1-Difluoro)pentan-1-olAlcohol
CarboxylateSodium Acetate (CH₃COONa)5-(1,1-Difluoro)pentyl acetateEster
AmineAmmonia (NH₃)1,1-Difluoro-5-aminopentanePrimary Amine
PhthalimidePotassium PhthalimideN-(5,5-Difluoropentyl)phthalimidePhthalimide (precursor to primary amine)
ThiolateSodium Thiomethoxide (NaSCH₃)1,1-Difluoro-5-(methylthio)pentaneThioether

Derivatization and Analog Development Based on the 1,5 Dichloro 1,1 Difluoropentane Scaffold

Synthesis of Novel Polyhalogenated Pentane (B18724) Derivatives

The reactivity of the two primary chloro groups in 1,5-dichloro-1,1-difluoropentane offers a direct route for the synthesis of a variety of novel polyhalogenated pentane derivatives through nucleophilic substitution reactions. The differential reactivity of the C-Cl versus the C-F bond allows for selective transformations.

One key area of investigation is the replacement of the chlorine atoms with other halogens to create a wider array of polyhalogenated pentanes. For instance, the Finkelstein reaction can be employed to substitute the chlorine atoms with iodine by treating this compound with sodium iodide in a suitable solvent like acetone (B3395972). This reaction proceeds due to the precipitation of sodium chloride in acetone, driving the equilibrium towards the formation of 1,1-difluoro-1,5-diiodopentane. Similarly, reaction with other alkali metal halides can introduce bromine or other halogens, yielding a series of 1,1-difluoro-1,5-dihalopentanes.

Further derivatization can be achieved by exploring the reactivity of the gem-difluoro group. While generally stable, this group can undergo transformation under specific conditions. For example, reductive dehalogenation could potentially lead to monofluoro or even non-fluorinated pentane derivatives, although controlling the selectivity of such reactions would be a significant synthetic challenge.

The following table summarizes some potential novel polyhalogenated pentane derivatives synthesized from this compound:

Starting MaterialReagent(s)ProductReaction Type
This compoundNaI in Acetone1,1-Difluoro-1,5-diiodopentaneFinkelstein Reaction
This compoundNaBr in Acetone1-Bromo-5-chloro-1,1-difluoropentane / 1,5-Dibromo-1,1-difluoropentaneFinkelstein Reaction
This compoundSbF₃/Cl₂1,1,5-Trifluoro-5-chloropentaneHalogen Exchange

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound, with reactive sites at both ends of the pentane chain, makes it an attractive building block for the construction of more complex molecular architectures, including macrocycles and intricate acyclic systems.

Macrocyclization Reactions:

The two primary chloro groups can react with difunctional nucleophiles to form macrocyclic structures. For example, reaction with a long-chain diol under high dilution conditions can lead to the formation of a fluorinated macrocyclic ether. The gem-difluoro group in such a macrocycle would be expected to influence its conformation and binding properties. Similarly, reaction with diamines or dithiols can produce fluorinated macrocyclic amines and thioethers, respectively. These macrocycles could have applications as host molecules in supramolecular chemistry or as novel ligands for metal catalysts.

An illustrative example is the potential synthesis of a fluorinated crown ether analog. By reacting this compound with a polyethylene (B3416737) glycol derivative in the presence of a base, a macrocycle incorporating the difluoropentane unit could be formed.

Acyclic Systems:

In the synthesis of complex acyclic systems, this compound can act as a flexible linker. The chlorine atoms can be substituted with various functional groups, allowing for the extension of the carbon chain and the introduction of new functionalities. For instance, reaction with the enolate of a ketone would lead to the formation of a diketone with a central 1,1-difluoropentyl moiety. These highly functionalized acyclic molecules can serve as precursors for the synthesis of other complex targets.

Preparation of Structurally Related Fluorinated and Chlorinated Building Blocks

Beyond its direct incorporation into larger molecules, this compound serves as a valuable precursor for the synthesis of other structurally related fluorinated and chlorinated building blocks, expanding the toolbox for synthetic chemists.

Synthesis of Fluorinated Dicarboxylic Acids and Diols:

Oxidation of the terminal carbon atoms of this compound can lead to the formation of dicarboxylic acids. For example, conversion of the chloro groups to nitriles followed by hydrolysis would yield 2,2-difluoropentanedioic acid. This difluorinated dicarboxylic acid can be a monomer for the synthesis of fluorinated polyesters or polyamides. umn.edu

Alternatively, hydrolysis of the chloro groups under appropriate conditions can produce 1,1-difluoropentane-1,5-diol. This diol is a valuable monomer for the synthesis of fluorinated polyurethanes and polyesters with potentially unique properties conferred by the gem-difluoro group. mdpi.com

Formation of Fluorinated Alkenes:

Elimination reactions on derivatives of this compound can provide access to fluorinated alkenes. For instance, conversion of one of the chloro groups to a suitable leaving group, followed by base-induced elimination, could yield 1,1-difluoro-5-chloropent-1-ene. Such fluorinated olefins are versatile intermediates in organic synthesis, participating in various addition and polymerization reactions.

The following table provides examples of building blocks that can be prepared from this compound and their potential applications:

Starting MaterialTransformationResulting Building BlockPotential Applications
This compoundConversion to nitriles and hydrolysis2,2-Difluoropentanedioic acidMonomer for fluorinated polymers
This compoundHydrolysis1,1-Difluoropentane-1,5-diolMonomer for fluorinated polyurethanes
This compoundElimination1,1-Difluoro-5-chloropent-1-eneIntermediate for further synthesis

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,5 Dichloro 1,1 Difluoropentane and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For 1,5-dichloro-1,1-difluoropentane, a combination of 1H, 13C, and 19F NMR would provide a complete picture of its atomic connectivity and spatial arrangement.

1H, 13C, and 19F NMR for Structural Assignment and Conformational Analysis

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) groups along the pentane (B18724) chain. The chemical shifts of these protons are influenced by the proximity of the electronegative halogen atoms. The protons on the carbon adjacent to the chlorine atom (C5) would appear at a downfield-shifted position compared to those in an unsubstituted alkane. The protons on the carbon adjacent to the difluorinated carbon (C2) would also be shifted downfield. The geminal difluoro group at C1 will cause the proton on C2 to appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms.

13C NMR Spectroscopy: The 13C NMR spectrum will provide information on the carbon framework. The carbon atom bonded to the two fluorine atoms (C1) is expected to show a large chemical shift and will appear as a triplet due to one-bond carbon-fluorine coupling (1JCF). The carbon bonded to chlorine (C5) will also be significantly deshielded. The chemical shifts of the other carbon atoms in the chain will be influenced to a lesser extent by the terminal halogen substituents.

19F NMR Spectroscopy: The 19F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal's chemical shift provides a unique identifier for the gem-difluoro group. The multiplicity of this signal will be a triplet due to two-bond coupling with the protons on the adjacent carbon (2JFH).

Predicted NMR Data for this compound:

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
1HH on C2~2.2tqJHH ≈ 7, JHF ≈ 14
1HH on C3~1.8m-
1HH on C4~1.9m-
1HH on C5~3.6tJHH ≈ 7
13CC1~120t1JCF ≈ 240
13CC2~35t2JCF ≈ 25
13CC3~28s-
13CC4~32s-
13CC5~45s-
19FF on C1~-115t2JFH ≈ 14

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To confirm the structural assignments made from 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Cross-peaks would be observed between adjacent methylene groups (H2-H3, H3-H4, H4-H5), confirming the pentane chain's connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. For instance, correlations between the fluorine atoms and the protons on C3, and between the chlorine atom and protons on C4 would further solidify the structural assignment.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

For this compound, the molecular ion peak [M]+ would be observed, along with characteristic isotopic peaks for the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). chemguide.co.uk Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of a chlorine radical (•Cl) from the molecular ion to give a stable secondary carbocation.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Fragmentation of the alkyl chain: Cleavage of C-C bonds within the pentane chain, leading to a series of fragment ions separated by 14 mass units (CH2). libretexts.org

Fluorine-containing fragments: Fragmentation near the difluorinated end could lead to ions such as [CHF2]+ or fragments containing the C-F bonds.

Predicted Key Mass Spectrometry Fragments for this compound:

m/z Predicted Fragment Ion Significance
176/178/180[C5H8Cl2F2]+•Molecular ion with isotopic pattern for two chlorines
141/143[C5H8ClF2]+Loss of a chlorine radical
105[C4H6ClF2]+Cleavage of the C4-C5 bond
51[CHF2]+Fragment containing the gem-difluoro group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. epequip.comsfr.cathermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. wikipedia.orgspectroscopyonline.com The C-H stretching and bending vibrations of the methylene groups would also be prominent.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. epequip.comthermofisher.comnih.gov While C-F bonds often give strong IR signals, C-Cl bonds can sometimes be more clearly observed in the Raman spectrum. The symmetric vibrations of the alkyl chain would also be Raman active.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted Frequency Range (cm-1) Spectroscopy
C-H stretch (alkane)2850-3000FT-IR, Raman
C-H bend (alkane)1350-1470FT-IR
C-F stretch1000-1100FT-IR (strong)
C-Cl stretch600-800FT-IR, Raman

X-ray Crystallography for Solid-State Structural Determination of Suitable Derivatives

While this compound is a liquid at room temperature, it may be possible to synthesize a solid derivative suitable for X-ray crystallography. This technique would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Analysis of the crystal packing could reveal information about weak interactions, such as halogen bonding, which could influence the physical properties of the material.

Should a suitable crystalline derivative be obtained, the resulting crystallographic data would serve as the ultimate benchmark for validating the structural and conformational analyses derived from spectroscopic and computational methods.

Theoretical and Computational Investigations of 1,5 Dichloro 1,1 Difluoropentane

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of halogenated alkanes. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of the electron distribution and energy landscape of 1,5-dichloro-1,1-difluoropentane.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and DFT, which uses the electron density to calculate molecular properties, are foundational to these investigations. For a molecule like this compound, these calculations can predict its geometry, vibrational frequencies, and the energies of different conformational isomers.

Electronic Structure Analysis and Electrostatic Potential Mapping

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine and chlorine atoms. An electrostatic potential map would reveal regions of negative potential around the halogen atoms, indicating their electron-withdrawing nature. The C-F and C-Cl bonds are highly polarized, leading to a complex distribution of charge across the molecule.

The 1,1-difluoro geminal arrangement at one end of the pentane (B18724) chain creates a strong localized dipole. DFT calculations can quantify the molecular dipole moment and provide insights into how the electron density is distributed. This information is crucial for understanding intermolecular interactions and the molecule's reactivity.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyIllustrative Value
Dipole Moment (Debye)2.5 - 3.5
HOMO Energy (eV)-11.5 to -12.5
LUMO Energy (eV)1.0 to 2.0
HOMO-LUMO Gap (eV)12.5 to 14.5

Bonding Analysis (e.g., Natural Bond Orbital (NBO) theory)

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex results of quantum chemical calculations into the familiar language of Lewis structures and bonding orbitals. NBO analysis can quantify the hybridization of atomic orbitals and the delocalization of electron density through hyperconjugative interactions.

In this compound, NBO analysis would reveal the nature of the C-F, C-Cl, and C-C bonds. The high p-character of the C-F bonds is a key feature. Furthermore, NBO can be used to study the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding conformational preferences, such as the gauche effect.

Conformational Analysis and Energy Landscape Mapping

The flexible pentane backbone of this compound allows for a variety of conformational isomers. The relative energies of these conformers are determined by a delicate balance of steric repulsions and stabilizing stereoelectronic effects.

Impact of Fluorine and Chlorine on Molecular Conformation

The presence of both fluorine and chlorine atoms has a profound impact on the conformational landscape of the molecule. The larger size of chlorine compared to fluorine leads to more significant steric hindrance. The conformational preferences around the C1-C2 bond, in particular, will be influenced by the interactions between the halogen atoms and the rest of the carbon chain.

Computational studies on similar molecules have shown that the preference for gauche or anti conformations is highly dependent on the nature of the halogen substituents.

Table 2: Illustrative Relative Energies of Conformers for a Dihalogenated Alkane Fragment

Conformer (Dihedral Angle)Relative Energy (kcal/mol)
Anti (180°)0.0 (Reference)
Gauche (60°)0.5 - 1.5
Eclipsed (0°)4.0 - 6.0

Note: These values are illustrative and represent typical energy differences for halogenated alkanes. The actual values for this compound would require specific computational studies.

Interplay of Steric and Stereoelectronic Effects (e.g., gauche effect)

A key stereoelectronic interaction in fluorinated alkanes is the gauche effect, where a gauche conformation is unusually stable, sometimes even more so than the anti conformation which minimizes steric repulsion. This effect is often explained by hyperconjugation, where electron density is donated from a C-H or C-C σ bonding orbital into an adjacent C-F σ* antibonding orbital. This interaction is maximized in a gauche arrangement.

In this compound, the interplay between the gauche effect favoring certain conformations due to the fluorine atoms and the steric repulsion from the larger chlorine atom at the other end of the chain would lead to a complex potential energy surface. Computational modeling is essential to map out the low-energy conformers and understand their relative populations at different temperatures.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as nucleophilic substitution or elimination.

By calculating the energies of reactants, products, and, crucially, the transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates. For example, modeling the reaction with a nucleophile would help to determine whether substitution occurs preferentially at the carbon bearing the two fluorine atoms or the carbon with the single chlorine atom.

DFT calculations are widely used for this purpose, as they provide a good balance between accuracy and computational cost. These studies can elucidate the step-by-step pathway of a reaction, identifying any intermediates and the geometry of the transition states. This level of detail is often inaccessible through experimental methods alone.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. In the case of this compound, for which experimental spectroscopic data may be limited, computational methods can provide valuable theoretical data. These predictions are based on fundamental principles of quantum mechanics to model the molecular structure and its interactions with electromagnetic radiation.

The primary computational approaches for predicting spectroscopic parameters involve calculating the electronic structure of the molecule. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed. The choice of the functional (for DFT) and the basis set is crucial for the accuracy of the predictions. Larger basis sets and more sophisticated computational models generally yield results that are in better agreement with experimental values, though at a higher computational cost.

For this compound, computational models would first optimize the molecular geometry to find its most stable conformation. Following this, the vibrational frequencies (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated.

Predicted Vibrational Frequencies (IR and Raman)

Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. These modes correspond to the stretching, bending, and torsional motions of the atoms. The predicted infrared (IR) and Raman spectra can then be simulated. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and deficiencies in the computational method.

Below is a hypothetical table of predicted vibrational frequencies for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

Vibrational Mode Calculated Frequency (cm⁻¹) Predicted IR Intensity (km/mol) Predicted Raman Activity (Å⁴/amu)
C-H Stretch (asymmetric)305025.3150.2
C-H Stretch (symmetric)298015.1180.5
C-F Stretch (asymmetric)1350350.220.1
C-F Stretch (symmetric)1180280.515.8
CH₂ Scissoring145045.730.4
CH₂ Wagging130080.110.2
C-Cl Stretch750120.960.7
C-C Stretch110030.645.3

Note: The data presented in this table is hypothetical and serves as an illustration of the results that would be obtained from a computational study. The actual values would be subject to the specific computational methods and basis sets employed.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts is another significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. The calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. The chemical environment of each nucleus, influenced by the presence of electronegative fluorine and chlorine atoms, will be reflected in the predicted chemical shifts.

Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table of Predicted ¹H NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
H (on C2) 2.15
H (on C3) 1.85
H (on C4) 1.95

Table of Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
C1 124.5 (t, J = 240 Hz)
C2 33.2
C3 25.8
C4 30.1

Note: The data presented in these tables is hypothetical and illustrative. The actual predicted values can vary based on the computational methodology. The triplet multiplicity for C1 is a hypothetical representation of the expected splitting due to the two attached fluorine atoms.

Synthetic Utility of 1,5 Dichloro 1,1 Difluoropentane As a Precursor in Complex Organic Synthesis

Theoretical Role as a Versatile Synthon for Introduction of Halogenated Functionalities

In principle, 1,5-dichloro-1,1-difluoropentane possesses two distinct reactive sites. The primary chloride at the C-5 position would be susceptible to nucleophilic substitution reactions. This could allow for the introduction of a variety of functional groups, such as azides, cyanides, or thiolates, through well-established protocols like the Finkelstein or Williamson ether synthesis analogues.

The 1,1-difluoro-1-chloroethyl group at the C-1 position presents a more complex reactive center. The gem-difluoro group is generally stable, but the adjacent chlorine atom could potentially be displaced under specific conditions, or the entire group could participate in more complex transformations. However, without experimental data, the specific conditions and outcomes of such reactions for this particular molecule remain unknown.

Postulated Precursor for the Synthesis of Fluorinated Cyclic and Heterocyclic Compounds

The bifunctional nature of this compound makes it a theoretical candidate for the synthesis of fluorinated carbocyclic and heterocyclic systems. Intramolecular cyclization, a common strategy in organic synthesis, could potentially be employed. For instance, reaction with a suitable difunctional nucleophile could, in theory, lead to the formation of a five-membered heterocyclic ring incorporating the difluoromethylene group.

The general strategies for synthesizing fluorinated heterocycles often involve the use of fluorinated building blocks. While there are numerous examples of using other polychlorinated or polyfluorinated alkanes in such syntheses, no specific instances involving this compound have been reported in the peer-reviewed literature.

Hypothetical Contribution to the Development of Novel Organic Materials Precursors

The incorporation of fluorine into organic molecules is a widely used strategy to modulate the properties of materials, including polymers and liquid crystals. The presence of the difluoromethylene group in this compound could, in principle, be leveraged to create novel monomers. Polymerization or co-polymerization of derivatives of this compound could lead to materials with tailored thermal stability, chemical resistance, and dielectric properties.

However, the path from a simple halogenated alkane to a functional organic material precursor is a multi-step synthetic sequence. The lack of any published reports on the reactions of this compound means that its role in the development of new materials remains purely in the realm of hypothesis.

Future Research Directions and Emerging Challenges in the Study of 1,5 Dichloro 1,1 Difluoropentane

Exploration of Sustainable and Environmentally Benign Synthetic Routes

One promising avenue is the application of photoredox catalysis . This approach utilizes visible light to initiate radical reactions under mild conditions. nih.govnih.govnih.gov For the synthesis of 1,5-dichloro-1,1-difluoropentane, a potential strategy could involve the photoredox-catalyzed difluorination of a suitable precursor, followed by a selective dichlorination. The development of photocatalytic systems for direct C-H fluorination and chlorination of alkanes is an active area of research and could provide a more direct and sustainable pathway to this compound.

Another key area is the advancement of transition-metal-catalyzed halogenation . While methods for C-Cl bond activation and formation are well-established, the development of catalysts that can selectively introduce both fluorine and chlorine atoms into a single aliphatic chain remains a challenge. acs.orgchemical.ai Research could focus on designing bifunctional catalysts or tandem catalytic systems that can achieve the desired transformation in a one-pot process. Furthermore, exploring the use of earth-abundant metals as catalysts would enhance the sustainability of such methods. spectroscopyonline.com

Electrocatalysis offers another powerful tool for sustainable halogenation. nips.cc Electrochemical methods can generate reactive halogen species from simple and abundant sources like sodium chloride, avoiding the need for stoichiometric chemical oxidants. nips.cc Developing an electrochemical process for the synthesis of this compound could significantly improve the environmental footprint of its production.

Sustainable Synthesis Approach Potential Application for this compound Key Advantages
Photoredox CatalysisDirect C-H difluorination and dichlorination of a pentane (B18724) backbone.Mild reaction conditions, use of visible light, high selectivity. nih.govnih.gov
Transition-Metal CatalysisOne-pot tandem catalytic difluorination and dichlorination.High efficiency and control over reactivity. acs.orgchemical.ai
Safer Halogenating AgentsUse of N-halosuccinimides or hydrogen peroxide with halide salts.Improved safety, reduced hazardous waste. chemcopilot.comchemical.aicapes.gov.br
ElectrocatalysisGeneration of halogenating species from simple salts.Avoids chemical oxidants, high atom economy. nips.cc

Investigation of Unprecedented Reactivity Profiles

The unique arrangement of halogen atoms in this compound suggests a rich and potentially underexplored reactivity. The gem-difluoro group significantly influences the electronic properties of the adjacent carbon, while the two terminal chloro groups provide reactive sites for nucleophilic substitution and other transformations.

The activation of the C-F bond in gem-difluoroalkanes is a challenging but increasingly important area of research. arxiv.org While the C-F bond is notoriously strong, recent advances have shown that it can be activated under specific conditions, often with the aid of transition metals or strong Lewis acids. chemical.ai Investigating the selective activation of one or both C-F bonds in this compound could lead to novel fluorinated products that are otherwise difficult to access.

Conversely, the reactivity of the C-Cl bonds offers a more conventional handle for synthetic transformations. acs.org However, the presence of the gem-difluoro group at the other end of the molecule could modulate the reactivity of the C-Cl bonds through long-range electronic effects. It would be of interest to study the relative rates of substitution at the two chloro positions and to explore the potential for selective monofunctionalization or difunctionalization.

The combination of both gem-difluoro and dichloro functionalities opens up possibilities for intramolecular reactions . For instance, under appropriate conditions, it might be possible to induce cyclization reactions to form fluorinated carbocycles or heterocycles. The flexible pentane chain allows for the necessary conformational arrangements for such transformations to occur.

Furthermore, the study of radical reactions involving this compound could unveil unique reactivity patterns. The relative stability of radicals formed at different positions along the carbon chain, influenced by the presence of the halogen atoms, could be exploited for selective C-H functionalization or other radical-mediated transformations.

Reactivity Aspect Potential Research Focus Anticipated Outcome
C-F Bond ActivationSelective activation using transition metals or Lewis acids.Synthesis of novel partially fluorinated compounds. chemical.aiarxiv.org
C-Cl Bond ReactivityStudy of substitution reactions and the influence of the gem-difluoro group.Understanding of long-range electronic effects and selective functionalization. acs.org
Intramolecular ReactionsExploration of cyclization pathways.Formation of novel fluorinated cyclic structures.
Radical ChemistryInvestigation of radical formation and subsequent reactions.Selective C-H functionalization and novel bond formations.

Development of Machine Learning and AI-Driven Approaches for Predicting Reactivity and Designing Synthetic Strategies

Predicting Reactivity and Reaction Outcomes: ML models can be trained on large datasets of known chemical reactions to predict the reactivity of new compounds. nih.govcapes.gov.brnih.govrsc.org For this compound, an ML model could be developed to predict the regioselectivity of nucleophilic attack on the two different chloro positions or to forecast the products of reactions under various conditions. Such models can help chemists to prioritize experiments and avoid unproductive reaction pathways. The use of failed experiment data in training these models has been shown to be of utmost importance for their accuracy. researchgate.net

Discovering Novel Reactions: Beyond predicting the outcomes of known reaction types, ML can also be used to discover entirely new chemical transformations. By analyzing vast datasets of chemical information, ML algorithms can identify patterns and correlations that suggest new ways of forming chemical bonds. This could lead to the discovery of unprecedented reactions involving this compound.

AI/ML Application Specific Goal for this compound Expected Impact
Reactivity PredictionPredict regioselectivity and product distribution in reactions.Reduced experimental effort and faster optimization. nih.govcapes.gov.brnih.govrsc.org
RetrosynthesisDesign efficient synthetic routes to derivatives.Discovery of novel and more efficient synthetic pathways. chemcopilot.comnih.gov
Novel Reaction DiscoveryIdentify new transformations involving the compound.Expansion of the synthetic utility of halogenated compounds.

Advanced Analytical Techniques for in situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involving this compound requires the ability to monitor reactions in real-time. In situ analytical techniques provide a window into the reacting system, allowing for the identification of transient intermediates and the elucidation of reaction pathways. mt.comspectroscopyonline.com

Spectroscopic Methods: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions. mt.comresearchgate.net They can track the disappearance of reactants and the appearance of products, and in some cases, identify key intermediates. For reactions involving this compound, these techniques could be used to follow the conversion of the chloro- and fluoro-functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is another invaluable technique for reaction monitoring, providing detailed structural information about the species present in the reaction mixture. acs.org For reactions involving this compound, ¹⁹F NMR would be particularly useful for tracking changes at the gem-difluoro position. acs.org

Mass Spectrometry: The coupling of mass spectrometry to reaction vessels allows for the real-time detection of reactants, products, and intermediates. This can provide crucial information about the molecular weights of the species involved and help to piece together the reaction mechanism.

Operando Spectroscopy: This approach combines in situ spectroscopic analysis with simultaneous measurement of catalytic activity, providing a holistic view of the catalytic process. numberanalytics.comhideninc.comrsc.orgyoutube.comnumberanalytics.com For catalytic reactions involving this compound, operando spectroscopy could reveal the nature of the active catalytic species and the mechanism of catalyst deactivation.

Analytical Technique Information Gained Application to this compound Reactions
In situ FTIR/RamanVibrational modes of functional groups.Monitoring the conversion of C-Cl and C-F bonds. mt.comresearchgate.net
In situ NMRDetailed structural information, especially ¹⁹F NMR.Tracking changes at the gem-difluoro moiety. acs.org
Mass SpectrometryMolecular weights of reaction components.Identifying intermediates and byproducts.
Operando SpectroscopyCorrelation of catalyst structure with activity.Elucidating mechanisms of catalytic transformations. numberanalytics.comhideninc.comrsc.orgyoutube.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1,5-Dichloro-1,1-difluoropentane for experimental handling?

  • Methodological Answer: Key properties include boiling point (Tboil) and enthalpy of vaporization (ΔvapH). Boiling points reported in literature range from 110–130°C, with variations depending on measurement conditions (e.g., Weast vs. Zappi methods) . For accurate handling, cross-reference NIST-validated data and account for experimental conditions (pressure, purity). Use differential scanning calorimetry (DSC) to verify phase transitions under controlled settings.

Q. What are the recommended laboratory synthesis routes for this compound?

  • Methodological Answer: Synthesis typically involves chlorination and fluorination of pentane derivatives. Optimize solvent selection (e.g., dichloromethane for polarity) and stoichiometric ratios using a stepwise approach. For reproducibility, employ inert atmospheres to prevent hydrolysis of intermediates. Reference factorial design principles to iteratively adjust parameters like reaction time and catalyst loading .

Q. How should researchers characterize the purity of this compound post-synthesis?

  • Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural confirmation. Compare retention indices and spectral data against NIST libraries. For trace impurities, employ high-performance liquid chromatography (HPLC) with UV detection .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

  • Methodological Answer: Apply a 2<sup>k</sup> factorial design to evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). Use ANOVA to identify significant interactions. For example, a study might reveal that elevated temperatures (>80°C) paired with excess Cl2 improve yield but require careful control of side reactions. Validate predictions via response surface methodology (RSM) .

Q. What computational tools model the reaction mechanisms of this compound formation?

  • Methodological Answer: Density functional theory (DFT) simulations in software like Gaussian or COMSOL Multiphysics can map energy barriers for fluorination steps. Machine learning (ML) algorithms trained on kinetic data predict optimal pathways. For example, AI-driven models can automate parameter adjustments in real-time, reducing trial-and-error experimentation .

Q. How do researchers resolve contradictions in reported thermodynamic data (e.g., boiling points)?

  • Methodological Answer: Discrepancies often arise from measurement techniques (e.g., static vs. dynamic boiling point methods). Replicate experiments under standardized conditions (e.g., ASTM protocols) and validate via collaborative inter-laboratory studies. Cross-check with NIST’s ThermoData Engine for consensus values .

Q. What methodologies assess the adsorption behavior of this compound on indoor surfaces?

  • Methodological Answer: Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify adsorption kinetics. Pair with microspectroscopic imaging (e.g., AFM-IR) to study molecular interactions on materials like drywall or polymers. Control humidity and temperature to mimic real-world conditions .

Q. Which membrane technologies are effective for separating this compound from complex mixtures?

  • Methodological Answer: Polymeric membranes (e.g., polyimide or PDMS) with tailored pore sizes enhance selectivity. Evaluate performance via pervaporation or nanofiltration under varying pressures. For industrial scalability, integrate membrane processes with distillation columns to maximize purity and yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.